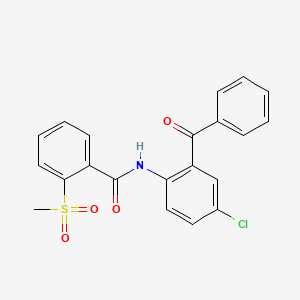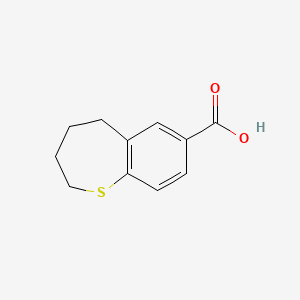![molecular formula C7H10ClF2NO2 B2851105 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide CAS No. 2168131-72-2](/img/structure/B2851105.png)
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is an organic compound that has gained significant attention in the scientific community due to its numerous applications. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the activity of certain inflammatory mediators, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route of this compound.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide. One area of research is the development of new analogs of this compound that may have improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for use in cancer therapy and other applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide involves the reaction of 2-chloroacetamide with difluorooxalyl chloride in the presence of a catalyst. This reaction yields 2-chloro-N-(difluorooxalyl)-acetamide, which is then reacted with formaldehyde in the presence of a base to produce the final compound, 2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide.
Applications De Recherche Scientifique
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide has been extensively researched for its application in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Propriétés
IUPAC Name |
2-chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-2-6(12)11-3-5-1-7(9,10)4-13-5/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHBOIGLQPLJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1(F)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2851025.png)
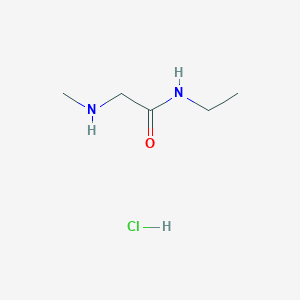
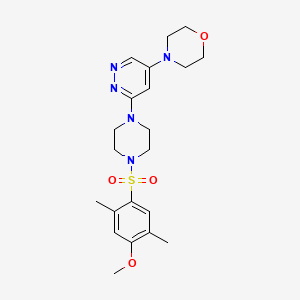
![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)

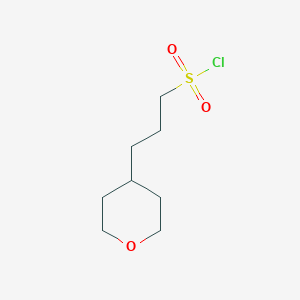
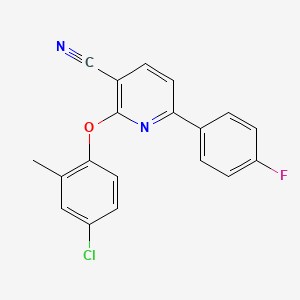
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2851038.png)
![4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2851042.png)
